molecular formula C17H18N2OS B11340844 3-butyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one

3-butyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11340844
M. Wt: 298.4 g/mol
InChI Key: OSRWDRTWSZYKJS-UHFFFAOYSA-N
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Description

3-BUTYL-5-(4-METHYLPHENYL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of 3-BUTYL-5-(4-METHYLPHENYL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE makes it an interesting subject for scientific research, particularly in the fields of medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BUTYL-5-(4-METHYLPHENYL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of a thieno[2,3-d]pyrimidine derivative with a butylating agent and a 4-methylphenyl group. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-BUTYL-5-(4-METHYLPHENYL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Mechanism of Action

The mechanism of action of 3-BUTYL-5-(4-METHYLPHENYL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to the disruption of critical biological pathways, resulting in therapeutic effects such as the inhibition of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-BUTYL-5-(4-METHYLPHENYL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE stands out due to its unique combination of a butyl group and a 4-methylphenyl group attached to the thienopyrimidine core. This structural uniqueness contributes to its distinct biological activities and makes it a valuable compound for further research and development .

Properties

Molecular Formula

C17H18N2OS

Molecular Weight

298.4 g/mol

IUPAC Name

3-butyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C17H18N2OS/c1-3-4-9-19-11-18-16-15(17(19)20)14(10-21-16)13-7-5-12(2)6-8-13/h5-8,10-11H,3-4,9H2,1-2H3

InChI Key

OSRWDRTWSZYKJS-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=NC2=C(C1=O)C(=CS2)C3=CC=C(C=C3)C

Origin of Product

United States

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